molecular formula C4H9ClIN B2444156 3-Iodo-pyrrolidine hydrochloride CAS No. 1353944-79-2

3-Iodo-pyrrolidine hydrochloride

Cat. No.: B2444156
CAS No.: 1353944-79-2
M. Wt: 233.48
InChI Key: OWOZJBZGOHJRBB-UHFFFAOYSA-N
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Description

3-Iodo-pyrrolidine hydrochloride is a chemical compound with the molecular formula C4H9ClIN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of an iodine atom at the third position of the pyrrolidine ring and a hydrochloride salt form, which enhances its solubility in water and other polar solvents .

Properties

IUPAC Name

3-iodopyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8IN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOZJBZGOHJRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353944-79-2
Record name 3-iodopyrrolidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-pyrrolidine hydrochloride typically involves the iodination of pyrrolidine derivatives. One common method is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives. This process involves a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .

Industrial Production Methods

Industrial production of this compound can be achieved through the reaction of 1,4-butanediol and ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at high temperatures (165–200 °C) and pressures (17–21 MPa) in a continuous tube reactor .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Iodo-pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-pyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the third position can influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields .

Biological Activity

3-Iodo-pyrrolidine hydrochloride, specifically the (S)-enantiomer, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

This compound is characterized by a five-membered nitrogen-containing ring with an iodine atom at the third position. This structural configuration contributes to its unique chemical properties and biological interactions. The hydrochloride form enhances solubility, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound's binding affinity to these targets. Additionally, the compound may undergo hydrolysis, releasing active forms that interact with specific enzymes or receptors .

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits notable antimicrobial and anticancer properties. In vitro studies have shown efficacy against various bacterial strains and cancer cell lines, suggesting its potential as a therapeutic agent in these areas.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies of pyrrolidine derivatives, including this compound, have revealed important insights into how structural modifications affect biological activity. For instance:

  • Iodine Position : The positioning of the iodine atom significantly influences the compound's reactivity and interaction with biological targets.
  • Chirality : The (S)-enantiomer displays different biological activities compared to its (R)-counterpart, highlighting the importance of stereochemistry in drug design .

Comparative Analysis

The following table summarizes some related compounds and their structural features:

Compound NameStructural FeaturesUnique Aspects
3-Pyrrolidinyl-1-iodobenzenePyrrolidine ring with iodine on a benzene derivativeEnhanced lipophilicity due to benzene ring
2-IodopyrrolidineIodine at position 2Different reactivity patterns due to iodine position
4-IodopyrrolidineIodine at position 4Potentially different biological activities
(R)-3-Iodo-pyrrolidineEnantiomeric form of (S)-3-Iodo-pyrrolidineDifferences in biological activity due to chirality

Case Studies and Research Findings

  • Antimalarial Activity : A study screened various pyrrolidine derivatives against Plasmodium falciparum, identifying structural motifs that enhance antimalarial activity. Although this compound was not directly tested, its structural analogs showed promising results in inhibiting malaria parasites .
  • Cancer Cell Line Studies : In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent. Further research is needed to elucidate the precise mechanisms involved .

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